6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate
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Description
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate is a useful research compound. Its molecular formula is C23H24N2O6S and its molecular weight is 456.51. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds featuring pyrimidin-2-yl groups, similar to those in the specified chemical structure, have been synthesized and evaluated for their anticancer activity. For instance, derivatives of pyrazolo[3,4-d]pyrimidin-4-one have demonstrated significant antitumor activity against human breast adenocarcinoma cell lines, with some showing potent inhibitory activity with low half maximal inhibitory concentrations (IC50) (Khaled R. A. Abdellatif et al., 2014). Such findings suggest the potential of structurally similar compounds in cancer research and therapy.
Antibacterial and Antifungal Properties
Research on pyrimidine-linked heterocycles has revealed their potential in antimicrobial applications. For example, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, showing high antibacterial activities (M. E. Azab et al., 2013). Additionally, certain derivatives of dimethylpyrimidin have demonstrated antifungal effects against important types of fungi (N. N. Jafar et al., 2017), highlighting the versatility of pyrimidin-2-yl structures in developing new antimicrobial agents.
Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds from pyrimidine and pyrazole groups has also been linked to anti-inflammatory and analgesic properties. For instance, pyrazolopyrimidines derivatives have been evaluated as anticancer and anti-5-lipoxygenase agents, indicating their potential use in treating inflammation-related conditions (A. Rahmouni et al., 2016). This suggests that compounds with structural similarities to the chemical could be explored for their anti-inflammatory and analgesic capabilities.
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-diethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-5-28-19-8-7-16(10-20(19)29-6-2)22(27)31-21-12-30-17(11-18(21)26)13-32-23-24-14(3)9-15(4)25-23/h7-12H,5-6,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPMTHNSBONZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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